molecular formula C21H32O2 B156347 Methyl isodextropimarate CAS No. 1686-54-0

Methyl isodextropimarate

Cat. No. B156347
CAS RN: 1686-54-0
M. Wt: 316.5 g/mol
InChI Key: BGCXKCIPDDNDEV-GBMAXXPESA-N
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Description

Methyl isodextropimarate is a chemical compound that belongs to the class of abietane diterpenoids. It is a natural product isolated from the resin of the coniferous tree, Pinus sylvestris. Methyl isodextropimarate has been studied for its potential therapeutic properties in various scientific research applications.

Mechanism Of Action

The mechanism of action of methyl isodextropimarate is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be due to its ability to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. Additionally, its potential use in cancer treatment may be due to its ability to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Methyl isodextropimarate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as exhibit antimicrobial activity. Additionally, it has been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using methyl isodextropimarate in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, its potential therapeutic properties make it a promising candidate for further research. However, one limitation may be the difficulty in obtaining sufficient quantities of the compound for research purposes.

Future Directions

There are several future directions for the study of methyl isodextropimarate. One area of interest is its potential use in cancer treatment. Further research is needed to determine the specific mechanisms by which it induces apoptosis in cancer cells and to identify potential synergistic effects with other compounds. Additionally, its anti-inflammatory and antioxidant properties may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the therapeutic potential of methyl isodextropimarate.

Scientific Research Applications

Methyl isodextropimarate has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, methyl isodextropimarate has been studied for its potential use in cancer treatment due to its ability to induce cell death in cancer cells.

properties

CAS RN

1686-54-0

Product Name

Methyl isodextropimarate

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

methyl (1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate

InChI

InChI=1S/C21H32O2/c1-6-19(2)13-10-16-15(14-19)8-9-17-20(16,3)11-7-12-21(17,4)18(22)23-5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17+,19-,20+,21+/m0/s1

InChI Key

BGCXKCIPDDNDEV-GBMAXXPESA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C=C

SMILES

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OC)C)C=C

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OC)C)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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